4-(4-Chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine
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Overview
Description
4-(4-Chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine is a complex organic compound that belongs to the class of benzothiazepines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine typically involves the condensation of 4-chlorobenzaldehyde with 3,4,5-trimethoxyphenylamine in the presence of a suitable catalyst. This reaction is followed by cyclization to form the benzothiazepine ring. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkylating agents, or nitrating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-(4-Chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine has several scientific research applications:
Chemistry: It is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: Researchers investigate its biological activity, including potential antimicrobial, antifungal, and anticancer properties.
Medicine: It is explored for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases and neurological disorders.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-1,5-benzothiazepine
- 4-(4-Chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzodiazepine
Uniqueness
4-(4-Chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine is unique due to its specific substitution pattern and the presence of both chlorophenyl and trimethoxyphenyl groups. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClNO3S/c1-27-20-12-16(13-21(28-2)24(20)29-3)23-14-19(15-8-10-17(25)11-9-15)26-18-6-4-5-7-22(18)30-23/h4-13,23H,14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCBIQZAKQKLJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2CC(=NC3=CC=CC=C3S2)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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